Cas no 36044-02-7 (3-(ethylsulfanyl)propane-1-thiol)
3-(ethylsulfanyl)propane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 3-(ethylsulfanyl)propane-1-thiol
- DTXSID40335500
- DTXCID00286589
- EN300-1289272
- AKOS017391016
- 3-Mercapto-1-athylmercapto-propan
- 4-Thia-1-hexanethiol
- SCHEMBL2482013
- 36044-02-7
-
- Inchi: 1S/C5H12S2/c1-2-7-5-3-4-6/h6H,2-5H2,1H3
- InChI Key: IDWYWYMYFZSZEE-UHFFFAOYSA-N
- SMILES: S(CC)CCCS
Computed Properties
- Exact Mass: 136.03804273Da
- Monoisotopic Mass: 136.03804273Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 4
- Complexity: 29.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26.3Ų
3-(ethylsulfanyl)propane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289272-0.05g |
3-(ethylsulfanyl)propane-1-thiol |
36044-02-7 | 0.05g |
$924.0 | 2023-05-26 | ||
| Enamine | EN300-1289272-0.1g |
3-(ethylsulfanyl)propane-1-thiol |
36044-02-7 | 0.1g |
$968.0 | 2023-05-26 | ||
| Enamine | EN300-1289272-0.25g |
3-(ethylsulfanyl)propane-1-thiol |
36044-02-7 | 0.25g |
$1012.0 | 2023-05-26 | ||
| Enamine | EN300-1289272-0.5g |
3-(ethylsulfanyl)propane-1-thiol |
36044-02-7 | 0.5g |
$1056.0 | 2023-05-26 | ||
| Enamine | EN300-1289272-1.0g |
3-(ethylsulfanyl)propane-1-thiol |
36044-02-7 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1289272-2.5g |
3-(ethylsulfanyl)propane-1-thiol |
36044-02-7 | 2.5g |
$2155.0 | 2023-05-26 | ||
| Enamine | EN300-1289272-5.0g |
3-(ethylsulfanyl)propane-1-thiol |
36044-02-7 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1289272-10.0g |
3-(ethylsulfanyl)propane-1-thiol |
36044-02-7 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1289272-50mg |
3-(ethylsulfanyl)propane-1-thiol |
36044-02-7 | 50mg |
$348.0 | 2023-10-01 | ||
| Enamine | EN300-1289272-100mg |
3-(ethylsulfanyl)propane-1-thiol |
36044-02-7 | 100mg |
$364.0 | 2023-10-01 |
3-(ethylsulfanyl)propane-1-thiol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 3-(ethylsulfanyl)propane-1-thiol
Compound CAS No 36044-02-7: 3-(Ethylsulfanyl)Propane-1-Thiol
3-(Ethylsulfanyl)propane-1-thiol, also known by its CAS registry number CAS No 36044-02-7, is a sulfur-containing organic compound with the molecular formula C5H11S2. This compound belongs to the class of thiol compounds, which are characterized by the presence of a thiol group (-SH). The molecule consists of a propane backbone with a thiol group at one end and an ethylsulfanyl substituent at the other end. The structure of this compound can be represented as HSCH2CH2CH2SCH2CH3, where the central chain is propane (three carbons), with a thiol group (-SH) on one end and an ethylsulfanyl group (-SCH2CH3) on the other.
The synthesis of 3-(Ethylsulfanyl)propane-1-thiol typically involves the reaction of thiols with alkyl halides in the presence of a base, such as sodium hydride or potassium tert-butoxide. This reaction is known as a nucleophilic substitution reaction, where the thiolate ion acts as a nucleophile and displaces the halide ion from the alkyl halide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
3-(Ethylsulfanyl)propane-1-thiol has been studied for its potential applications in various fields. One area of interest is its use as an intermediate in organic synthesis. Due to its sulfur-containing functional groups, this compound can undergo a variety of reactions, including oxidation, coupling, and substitution reactions. For instance, oxidation of thiols to sulfonic acids is a common transformation that can be used to introduce sulfonic acid groups into molecules, which are valuable in pharmaceutical and agrochemical industries.
In recent years, there has been growing interest in the use of sulfur-containing compounds in materials science. Researchers have explored the possibility of using 3-(Ethylsulfanyl)propane-1-thiol as a building block for constructing sulfur-rich materials with unique electronic properties. For example, sulfur atoms can act as electron-withdrawing groups, which can influence the electronic structure of conjugated systems. This property makes such compounds potentially useful in the development of new materials for electronics and optoelectronics.
The chemical stability of 3-(Ethylsulfanyl)propane-1-thiol is another aspect that has been investigated. Thiols are generally more reactive than alcohols due to the higher electronegativity of sulfur compared to oxygen. However, steric effects and electronic factors can influence their reactivity. In this compound, the ethylsulfanyl group may provide some steric hindrance, which could affect its reactivity under certain conditions.
From an environmental perspective, understanding the fate and behavior of chemicals like CAS No 36044-02-7 is crucial for assessing their potential impact on ecosystems. Studies have shown that thiols can undergo various transformations in environmental media, including oxidation and microbial degradation. These processes can influence their persistence and bioavailability in different environments.
In summary, 3-(Ethylsulfanyl)propane-1-thiol, or CAS No 36044-02-7, is a versatile sulfur-containing compound with potential applications in organic synthesis and materials science. Its unique chemical properties make it an interesting subject for further research and development.
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